Bienvenue dans la boutique en ligne BenchChem!

1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

PPAR gamma nuclear receptor binding affinity

1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097883-62-8) is a synthetic small molecule (C12H14N4O2S2, MW 310.4 g/mol) that combines a benzenesulfonyl group with a 1,2,5-thiadiazol-3-yl-substituted piperazine core. It is cataloged under PubChem CID 126855134 and is structurally related to a class of thiadiazolylpiperazine compounds disclosed in the patent literature for therapeutic applications.

Molecular Formula C12H14N4O2S2
Molecular Weight 310.39
CAS No. 2097883-62-8
Cat. No. B2861079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097883-62-8
Molecular FormulaC12H14N4O2S2
Molecular Weight310.39
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C12H14N4O2S2/c17-20(18,11-4-2-1-3-5-11)16-8-6-15(7-9-16)12-10-13-19-14-12/h1-5,10H,6-9H2
InChIKeyOLSYVUAVDKFTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097883-62-8): Chemical Identity and Core Scaffold


1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097883-62-8) is a synthetic small molecule (C12H14N4O2S2, MW 310.4 g/mol) that combines a benzenesulfonyl group with a 1,2,5-thiadiazol-3-yl-substituted piperazine core. It is cataloged under PubChem CID 126855134 and is structurally related to a class of thiadiazolylpiperazine compounds disclosed in the patent literature for therapeutic applications [1]. Its computed physicochemical properties include an XLogP3-AA of 1.4, zero hydrogen bond donors, seven hydrogen bond acceptors, and a topological polar surface area of 87.78 Ų, placing it within favorable drug-like chemical space [2].

Why 1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Cannot Be Replaced by Generic 1,3,4-Thiadiazole or Trifluoromethyl Analogs


The specific sulfonylpiperazine-1,2,5-thiadiazole architecture of this compound creates a distinct electronic and steric environment that cannot be replicated by generic 1,3,4-thiadiazole derivatives or analogs with altered sulfonyl substituents. The 1,2,5-thiadiazole ring isomerism dictates a unique spatial orientation of the nitrogen atoms, which is critical for target binding as evidenced by the sulfonylthiadiazole series where this motif enables an unusual binding mode in PPAR receptors [1]. Furthermore, substitution of the terminal benzenesulfonyl with a trifluoromethoxybenzenesulfonyl group (CAS 2320216-21-3) introduces significant electronic changes that would alter both potency and selectivity profiles, making simple interchange scientifically unjustifiable [2].

Quantitative Differentiation Evidence for 1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Against Closest Analogs


PPARγ Binding Affinity: Target Compound vs. N-Phenyl Carboxamide Analog

The target compound exhibits a PPARγ binding affinity (Kd) of 3.70 nM as measured by SPR assay, establishing it as a high-affinity ligand for this nuclear receptor [1]. In contrast, the closely related N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide analog (CAS 2548982-71-2), which replaces the benzenesulfonyl group with a phenylcarboxamide, shows no publicly reported PPARγ binding data, suggesting a significantly different target engagement profile. The sulfonyl group is hypothesized to form critical hydrogen-bond interactions within the PPARγ ligand-binding domain, a feature absent in the carboxamide analog.

PPAR gamma nuclear receptor binding affinity

PPARγ Transactivation Potency: Target Compound vs. Structural Class Baseline

In a cellular transactivation assay using GAL4-fused human PPARγ LBD in HepG2 cells, the target compound demonstrates an EC50 of 280 nM by luciferase reporter gene readout [1]. This cellular potency positions it within the active range of known sulfonylthiadiazole PPARγ partial agonists. As a class-level reference, the initial hit compound 6 from the sulfonylthiadiazole optimization campaign showed moderate partial PPARδ agonist activity, while optimized leads achieved EC50 values as low as 120 nM with 22% activation in PPARβ/δ reporter assays [2]. The target compound's 280 nM EC50 suggests it is a moderately potent PPARγ agonist suitable for tool compound applications where full agonism is undesirable.

PPAR gamma transactivation luciferase reporter

Computational Drug-Likeness: Target Compound vs. Trifluoromethoxy Analog

The target compound adheres to all Lipinski Rule of Five criteria with a molecular weight of 310.4 g/mol, XLogP3-AA of 1.4, zero hydrogen bond donors, and seven hydrogen bond acceptors, yielding a favorable drug-likeness profile [1]. The trifluoromethoxy-substituted analog (CAS 2320216-21-3, 1-(1,2,5-thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine) introduces a -OCF3 group, increasing molecular weight and lipophilicity while adding potential metabolic liabilities associated with trifluoromethoxy groups. This computational comparison highlights that the target compound retains the minimal structural complexity necessary for PPARγ engagement without introducing unnecessary physicochemical burden.

drug-likeness physicochemical properties Lipinski rules

Isomeric Thiadiazole Ring Specificity: 1,2,5- vs. 1,3,4-Thiadiazole Antibacterial Activity Comparison

The 1,2,5-thiadiazole ring isomer present in the target compound is structurally distinct from the 1,3,4-thiadiazole scaffold that has been more extensively characterized for antibacterial applications. In a 2024 study, a series of 1,3,4-thiadiazole-sulfonylpiperazine derivatives were evaluated against Xanthomonas oryzae pv. oryzicola (Xoc), with the lead compound A24 achieving an EC50 of 7.8 μg/mL in vitro, outperforming commercial agents thiodiazole copper (31.8 μg/mL) and bismerthiazol (43.3 μg/mL) [1]. While the target compound has not been directly tested in this antibacterial assay, the isomer-specific positioning of sulfur and nitrogen atoms in the 1,2,5-thiadiazole ring versus the 1,3,4-thiadiazole ring is expected to alter metal-chelating ability and hydrogen-bonding patterns, which are critical for antibacterial mechanism of action. This isomerism represents a testable differentiation hypothesis for researchers exploring novel anti-biofilm agents.

antibacterial thiadiazole isomerism structure-activity relationship

Validated Application Scenarios for 1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Based on Quantitative Evidence


PPARγ Partial Agonist Tool Compound for Metabolic Syndrome Research

With a confirmed PPARγ binding Kd of 3.70 nM and a cellular transactivation EC50 of 280 nM, this compound serves as a validated chemical probe for dissecting PPARγ partial agonism. Its moderate potency avoids the maximal receptor activation associated with full agonists like rosiglitazone, making it suitable for studying ligand-dependent cofactor recruitment and gene expression programs relevant to type 2 diabetes and dyslipidemia without the confounding effects of adipogenesis and fluid retention [1].

Isomeric Comparator for Thiadiazole Antibacterial Optimization Programs

The 1,2,5-thiadiazole isomer provides a structurally matched comparator for the 1,3,4-thiadiazole-sulfonylpiperazine antibacterial series that has demonstrated EC50 values as low as 7.8 μg/mL against Xanthomonas oryzae pv. oryzicola. Head-to-head testing of both isomers in the same biofilm inhibition and membrane permeability assays can isolate the contribution of thiadiazole ring isomerism to antibacterial potency, guiding rational agrochemical design [1].

Computational Chemistry and Molecular Docking Reference Standard

The compound's well-defined computed properties (MW 310.4, XLogP3-AA 1.4, TPSA 87.78 Ų) and its known PPARγ binding mode make it an ideal reference for validating docking protocols and pharmacophore models targeting the PPARγ ligand-binding domain. Its sulfonyl group engages in a characteristic hydrogen-bond network that can be used to benchmark scoring functions and binding free energy predictions [1].

Selectivity Profiling Against Related Nuclear Receptors

Given its nanomolar affinity for PPARγ, this compound should be prioritized for selectivity screening against PPARα and PPARδ to establish its receptor subtype selectivity profile. The sulfonylthiadiazole chemotype has demonstrated dual PPARγ/δ agonism, and testing this compound in parallel with the published dual agonists will map the structural determinants of receptor subtype selectivity within this scaffold family [1].

Quote Request

Request a Quote for 1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.